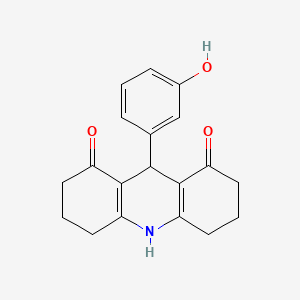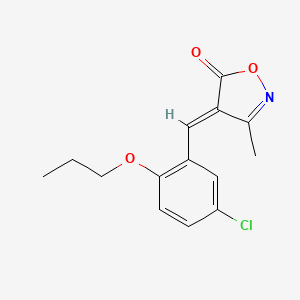![molecular formula C27H31NO3 B11605868 3,3,6,6,10-pentamethyl-9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11605868.png)
3,3,6,6,10-pentamethyl-9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6,10-PENTAMETHYL-9-[3-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6,10-PENTAMETHYL-9-[3-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate precursors such as aromatic amines and ketones under acidic or basic conditions.
Introduction of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the acridine core with a propargyl halide in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the acridine core using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the acridine core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship studies.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3,6,6,10-PENTAMETHYL-9-[3-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group could facilitate binding to hydrophobic pockets in proteins, while the acridine core may intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Acridine Derivatives: Compounds like acridine orange and acriflavine share the acridine core but differ in their substituents.
Propargyl Compounds: Compounds such as propargyl alcohol and propargyl chloride share the propargyl group but lack the acridine core.
Uniqueness
The uniqueness of 3,3,6,6,10-PENTAMETHYL-9-[3-(PROP-2-YN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its combination of the acridine core with the prop-2-yn-1-yloxy group and multiple methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H31NO3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3,3,6,6,10-pentamethyl-9-(3-prop-2-ynoxyphenyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C27H31NO3/c1-7-11-31-18-10-8-9-17(12-18)23-24-19(13-26(2,3)15-21(24)29)28(6)20-14-27(4,5)16-22(30)25(20)23/h1,8-10,12,23H,11,13-16H2,2-6H3 |
InChI Key |
RTOTWYQAYGHAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C)CC(CC3=O)(C)C)C4=CC(=CC=C4)OCC#C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605786.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11605798.png)

![3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B11605811.png)
![1-[5-ethoxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B11605828.png)
![Ethyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11605830.png)
![7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605832.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone](/img/structure/B11605835.png)
methanone](/img/structure/B11605844.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605846.png)

![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B11605851.png)
![Ethyl (7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11605858.png)
![(5Z)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605861.png)
